The cP35 protein has been developed through synthetic biology techniques, particularly by fusing it with translation initiation factors to create a more effective translational activation system. This approach allows researchers to target specific mRNAs, such as p53 and c-Myc, for enhanced translation in cellular contexts .
cP35 protein falls under the category of designer proteins, specifically engineered for targeted applications in translational enhancement. It is classified as a fusion protein due to its combination with elements from other proteins, such as the translation initiation factor eIF4G, which facilitates its function in promoting the translation of target mRNAs .
The synthesis of cP35 protein typically involves recombinant DNA technology where the gene encoding the protein is constructed and expressed in host cells. The process can be optimized using various methods including:
The synthesis process often includes:
The cP35 protein consists of multiple pentatricopeptide repeats that facilitate its interaction with RNA molecules. These repeats allow for specific binding to target mRNA sequences, crucial for its role in translational activation.
Molecular modeling studies indicate that the structure of cP35 includes:
The primary chemical reactions involving cP35 protein include:
These reactions can be monitored using techniques such as:
The mechanism by which cP35 enhances translation involves several key steps:
Experimental data show that cells expressing cP35 demonstrate significantly elevated levels of target proteins compared to controls, indicating effective translational enhancement .
cP35 protein exhibits characteristics typical of globular proteins:
The chemical properties include:
cP35 protein has several scientific applications:
The cp35 gene (encoding columbid annexin I) exhibits a complex 13-exon/12-intron structure spanning ~14 kb of genomic DNA. Exon sizes range from 47 bp (exon 1) to 114 bp (exon 5), with introns varying substantially in length (0.3–1.6 kb). This multi-exonic architecture contrasts with the more compact genomic organization observed in invertebrate annexins. The gene’s borders were mapped through comparative cDNA-genomic alignment, confirming that the region encoding the functionally divergent N-terminus resides in exon 3 [1] [2]. Notably, Southern blot analyses revealed that cp35 is part of a multi-gene annexin family in pigeons (Columba livia), unlike the single-copy ANX1 gene in mammals. This expansion permitted evolutionary diversification, with cp35 evolving distinct regulatory features absent in its sibling gene cp37 [2] [8].
Table 1: Exon-Intron Organization of the cp35 Gene
Exon | Size (bp) | Encoded Region | Functional Significance |
---|---|---|---|
1 | 47 | 5′ UTR + start codon | Transcription initiation site |
2 | 79 | N-terminal domain | Regulatory motifs |
3 | 94 | Unique N-terminal sequence | Species-specific functional divergence |
4–13 | 58–114 | Core annexin repeats | Calcium/membrane binding domains |
The cp35 promoter contains a canonical TATA box located 31 bp upstream of the transcription start point (tsp), as determined by S1 nuclease protection assays. The tsp itself lies within a pyrimidine-rich initiator sequence. Upstream regulatory elements include:
The cp35 and cp37 promoters share 84% sequence identity within the first 210 bp upstream of the tsp. Despite this similarity, key differences explain their divergent regulation:
Table 2: Regulatory Element Comparison in cp35 vs. cp37 Promoters
Feature | cp35 Promoter | cp37 Promoter | Functional Consequence |
---|---|---|---|
PRL-responsive region | -73 to -8 bp | Absent | PRL-inducible transcription in cp35 |
Constitutive region | Weak/absent | -205 to -106 bp | Ubiquitous expression of cp37 |
Y-box protein binding | Non-CCAAT motif present | Standard CCAAT motif | Unique cp35 regulation mechanism |
TATA box position | -31 bp | -31 bp | Conserved basal initiation |
cp35 belongs to the annexin superfamily characterized by a conserved core of four tandem repeats (∼70 aa each). Each repeat folds into five α-helices and contains a type II calcium-binding site (GxGT-[38 residues]-D/E). Structural modeling predicts that these domains form a curved, saddle-shaped architecture with a convex surface harboring calcium-phospholipid coordination sites. This configuration enables Ca²⁺-dependent membrane insertion and vesicle aggregation—functions critical to cp35’s role in secretory processes in the pigeon cropsac [9]. Unlike mammalian annexin I, cp35 lacks the canonical "AB loop" calcium site in repeat 2 due to a Gly→Ala substitution, potentially altering membrane affinity kinetics [1] [9].
The N-terminal domain (encoded by exons 2–3) and hinge region of cp35 exhibit radical divergence from typical annexins:
Table 3: Domain Comparison of cp35 vs. Canonical Annexin I
Domain | cp35 Features | Mammalian Annexin I Features | Functional Impact |
---|---|---|---|
Core repeats (4) | 93% identity to annexin I | Conserved across vertebrates | Maintains Ca²⁺-dependent membrane binding |
Hinge region | 15 aa; no phosphoacceptor sites | 30–40 aa; contains Tyr/Ser phosphorylation sites | Lacks kinase-regulated functional modulation |
N-terminus | Encoded by exons 2–3; unique sequence | Encoded by single exon; conserved motif | Enables prolactin-specific regulation |
Compound Names in Article
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2